molecular formula C12H9N5O5S B11519552 4-amino-N'-[(Z)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(Z)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11519552
M. Wt: 335.30 g/mol
InChI Key: HTMIIEONGUNHGL-CPSFFCFKSA-N
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Description

4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzoisothiazole moiety, and a hydrazide linkage. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 7-methoxy-2-oxo-2H-1,3-benzoxathiol-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive functional groups.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context, but common targets include proteins involved in cell signaling, DNA replication, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-AMINO-N’-[(Z)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an oxadiazole ring and a benzoisothiazole moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9N5O5S

Molecular Weight

335.30 g/mol

IUPAC Name

4-amino-N-[(Z)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H9N5O5S/c1-20-6-2-5(3-7-9(6)21-12(19)23-7)4-14-15-11(18)8-10(13)17-22-16-8/h2-4H,1H3,(H2,13,17)(H,15,18)/b14-4-

InChI Key

HTMIIEONGUNHGL-CPSFFCFKSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1)/C=N\NC(=O)C3=NON=C3N)SC(=O)O2

Canonical SMILES

COC1=C2C(=CC(=C1)C=NNC(=O)C3=NON=C3N)SC(=O)O2

Origin of Product

United States

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